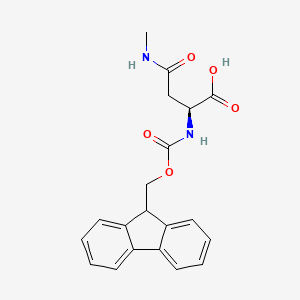
N-Fmoc-N'-甲基-L-天冬酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Fmoc-n’-methyl-l-asparagine: is a derivative of the amino acid asparagine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing N-α-methyl-asparagine residues into peptides .
科学研究应用
作用机制
Target of Action
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.
Mode of Action
The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.
生化分析
Biochemical Properties
n-Fmoc-n’-methyl-l-asparagine plays a role in biochemical reactions, particularly in the synthesis of peptides
Molecular Mechanism
The molecular mechanism of n-Fmoc-n’-methyl-l-asparagine is primarily related to its role in peptide synthesis . It is used as a building block in the synthesis of peptides, where it contributes the asparagine amino acid residue to the growing peptide chain
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of n-Fmoc-n’-methyl-l-asparagine typically involves large-scale SPPS techniques, where the compound is synthesized on a solid support and then cleaved and purified .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Coupling: Standard peptide coupling reagents such as carbodiimides or uronium salts.
Major Products:
相似化合物的比较
n-Fmoc-l-asparagine: Similar structure but without the methyl group.
n-Fmoc-n’-methyl-l-glutamine: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness:
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNMZCRYMMHTM-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)
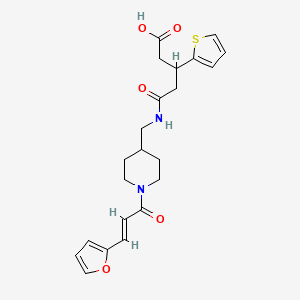
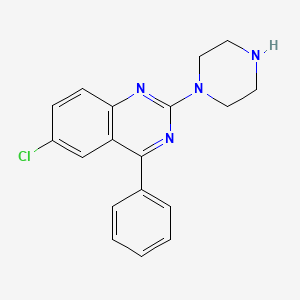
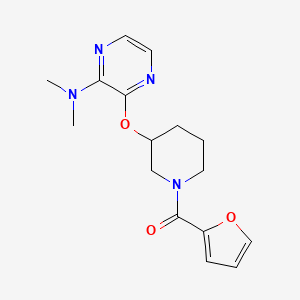
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![1-Methyl-4-({4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B2420346.png)
![2-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2420347.png)
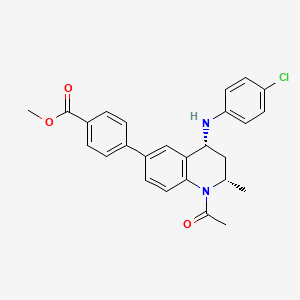

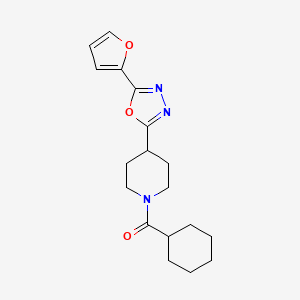
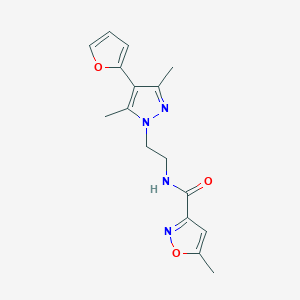
![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2420356.png)

